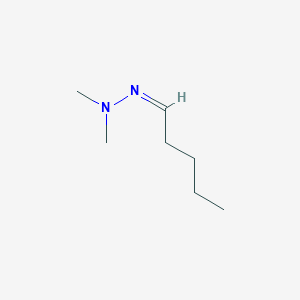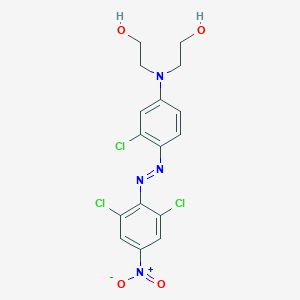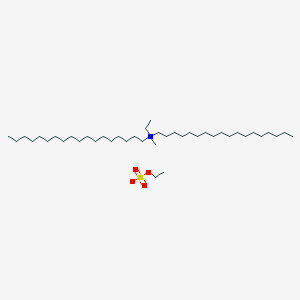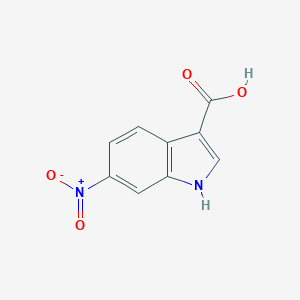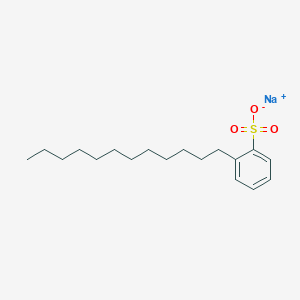
zinc 2-aminobenzenethiolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
zinc 2-aminobenzenethiolate is a chemical compound that features zinc coordinated with two 2-aminophenylthio ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of zinc 2-aminobenzenethiolate typically involves the reaction of zinc salts with 2-aminophenylthiol. One common method involves dissolving zinc chloride in a suitable solvent, such as ethanol, and then adding 2-aminophenylthiol under controlled conditions. The reaction mixture is stirred and heated to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
zinc 2-aminobenzenethiolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields disulfides, while reduction yields thiols .
Aplicaciones Científicas De Investigación
zinc 2-aminobenzenethiolate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other zinc-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes .
Mecanismo De Acción
The mechanism of action of zinc 2-aminobenzenethiolate involves its interaction with molecular targets through coordination bonds. The zinc ion can coordinate with various biological molecules, influencing their structure and function. This coordination can affect enzymatic activities, protein folding, and other cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Zinc, bis(2-aminophenylthio)ethane: Similar in structure but with an ethane linker.
Zinc, bis(2-aminophenylthio)benzene: Similar but with a benzene linker.
Uniqueness
zinc 2-aminobenzenethiolate is unique due to its specific coordination environment and the presence of 2-aminophenylthio ligands.
Propiedades
Número CAS |
14650-81-8 |
|---|---|
Fórmula molecular |
C12H10N2S2Zn-4 |
Peso molecular |
313.8 g/mol |
Nombre IUPAC |
zinc;2-aminobenzenethiolate |
InChI |
InChI=1S/2C6H7NS.Zn/c2*7-5-3-1-2-4-6(5)8;/h2*1-4,8H,7H2;/q;;+2/p-2 |
Clave InChI |
RPUGZLGVGYYLDA-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C(=C1)N)[S-].C1=CC=C(C(=C1)N)[S-].[Zn+2] |
SMILES canónico |
C1=CC=C(C(=C1)[NH-])[S-].C1=CC=C(C(=C1)[NH-])[S-].[Zn] |
Sinónimos |
Zinc bis(2-aminobenzenethiolate) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



